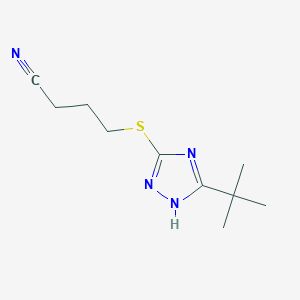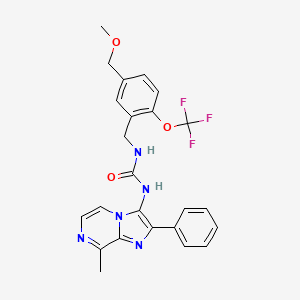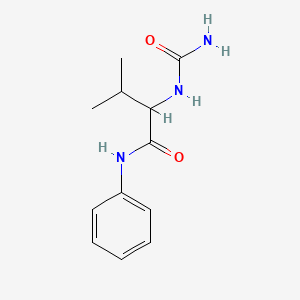
3-Methyl-N-phenyl-2-ureidobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-phenyl-2-ureidobutanamide is an organic compound with the molecular formula C12H17N3O2 It is a derivative of urea and is characterized by the presence of a phenyl group attached to the nitrogen atom and a methyl group attached to the carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenyl-2-ureidobutanamide typically involves the reaction of 3-methyl-2-butanone with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the amine group to the carbonyl group, followed by the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-phenyl-2-ureidobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-phenyl-2-ureidobutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-phenyl-2-ureidobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity and specificity for certain targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-N-phenyl-2-butenamide: Similar structure but lacks the urea linkage.
N-Phenylurea: Contains the urea linkage but lacks the methyl and butanamide groups.
3-Methyl-2-ureidobutanamide: Similar structure but lacks the phenyl group.
Uniqueness
3-Methyl-N-phenyl-2-ureidobutanamide is unique due to the combination of the phenyl, methyl, and urea functional groups This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(carbamoylamino)-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,16)(H3,13,15,17) |
InChI-Schlüssel |
XYIAYSNMRQLOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
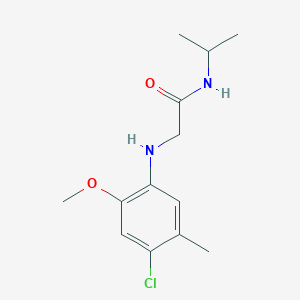
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
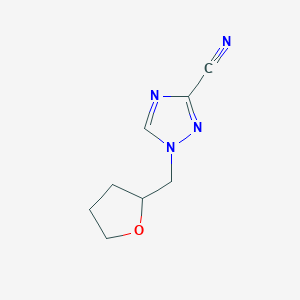
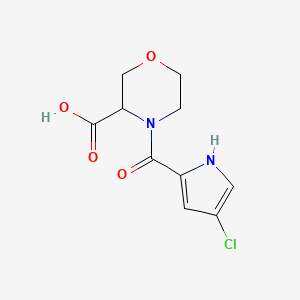
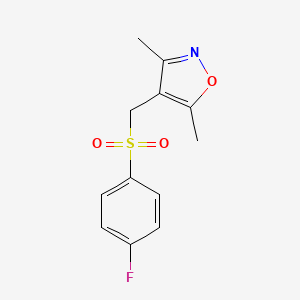
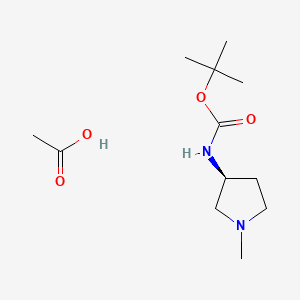
![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
